

YM155 BIRC5 gene expression suppression

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Compound Focus: Sepantronium Bromide

CAS No.: 781661-94-7

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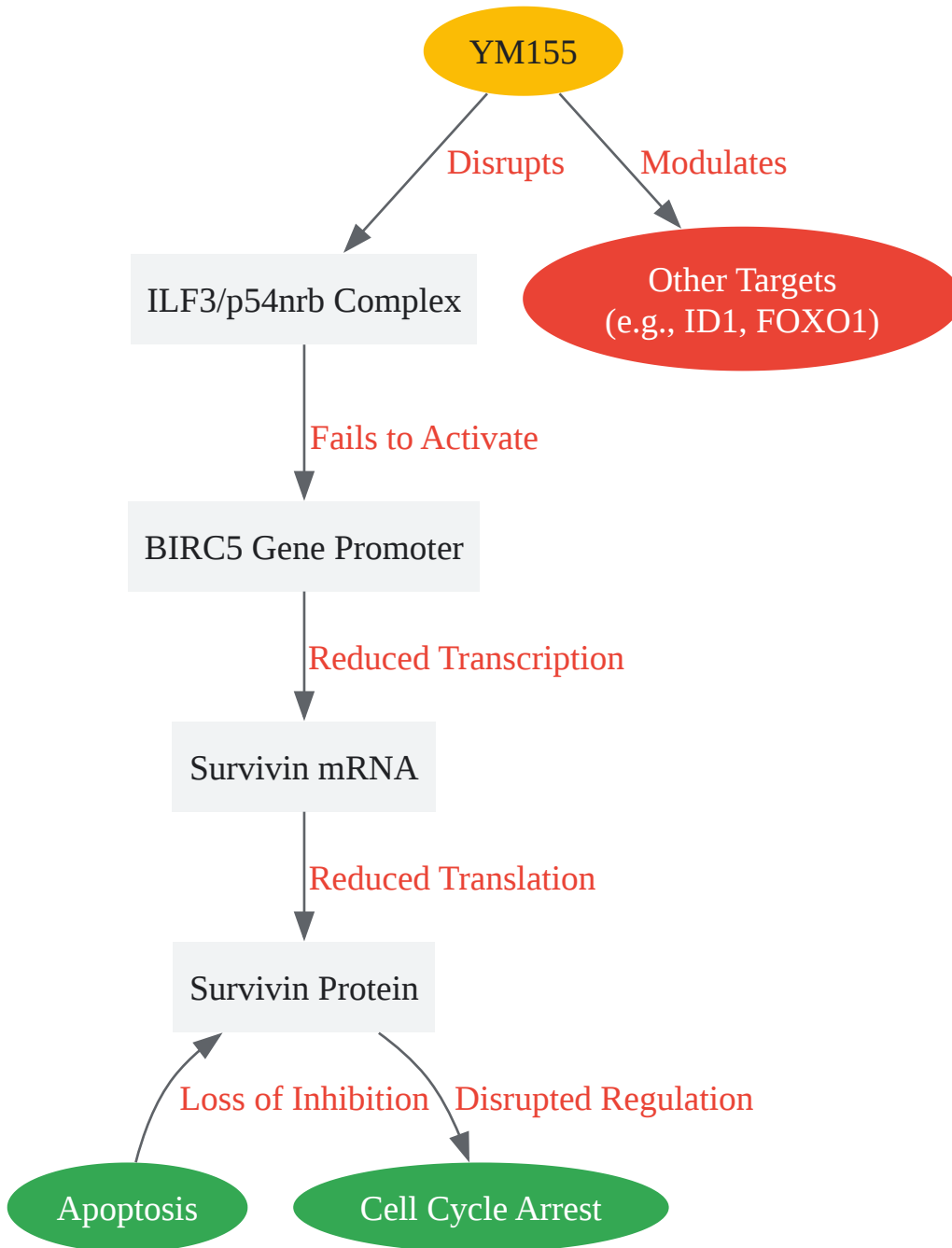
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Mechanism of YM155 Action on BIRC5

YM155 (**Sepantronium Bromide**) was initially identified as a specific suppressant of *BIRC5* transcription. However, research indicates its mechanism is multifaceted, extending beyond survivin inhibition alone [1] [2].

Aspect of Action	Detailed Description
Primary Transcriptional Suppression	YM155 disrupts the positive regulatory ILF3/p54nrb complex on the <i>BIRC5</i> promoter, leading to reduced survivin mRNA and protein levels [1] [2].
Additional Molecular Targets	RNA microarray studies identify other potential targets (ID1, FOXO1, CYLD), suggesting YM155's growth inhibitory effects are not exclusively mediated by survivin suppression [1].
Downstream Cellular Effects	Induces apoptosis (programmed cell death) and causes cell cycle arrest, often in the G0/G1 phase. It can also enhance the expression of tumor suppressor proteins like p53 [2] [3].
Other Reported Activities	Can inhibit topoisomerase activity, leading to DNA damage, and has been shown to modulate autophagy and other pro-survival signaling pathways [2].

The following diagram illustrates the core mechanism by which YM155 suppresses survivin expression and triggers downstream cellular effects:



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YM155 acts by disrupting the ILF3/p54nrb complex, leading to reduced survivin expression and induction of apoptosis and cell cycle arrest. It also modulates other molecular targets. [1] [2]

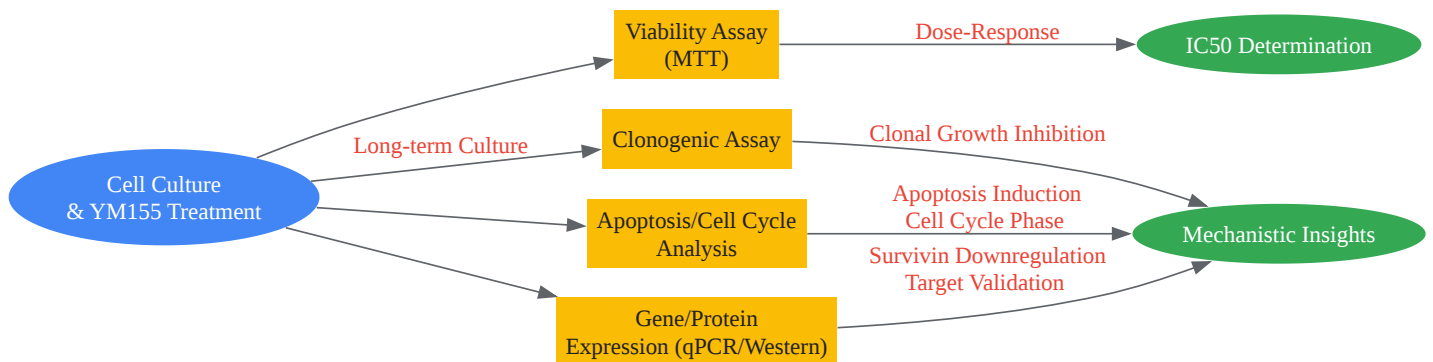
Key Experimental Protocols for Evaluating YM155

To investigate YM155's effects, researchers employ a suite of standardized cellular and molecular assays.

Protocol	Core Methodology	Key Readout / Analysis
Cell Viability (MTT) Assay [2] [3]	Cells treated with graded YM155 concentrations (e.g., 0.0032-50 μ M) for 24-72 hrs. MTT dye added & converted to purple formazan by live cells.	Measure absorbance (~560 nm). Calculate IC50 (concentration inhibiting 50% of viability) via nonlinear regression (e.g., GraphPad Prism).
Clonogenic / Colony Formation Assay [1] [2]	Cells treated, then seeded at low density in semi-solid medium (e.g., methylcellulose) & cultured for 10-14 days.	Count visible colonies after staining (e.g., crystal violet, Giemsa). Measures long-term reproductive viability & replicative potential post-treatment.

| **Analysis of Apoptosis & Cell Cycle** [2] [4] | **Apoptosis:** Stain cells with Annexin-V/PI & analyze via flow cytometry. **Cell Cycle:** Fix & stain DNA with PI, then analyze by flow cytometry. | Quantify % cells in early/late apoptosis & necrosis (Annexin-V+/PI- & Annexin-V+/PI+). Determine distribution in cell cycle phases (G0/G1, S, G2/M). | | **Gene & Protein Expression Analysis** [1] [2] [3] | **qRT-PCR:** Extract RNA, reverse transcribe to cDNA, & perform qPCR with BIRC5-specific primers. **Western Blot:** Separate proteins via SDS-PAGE, transfer to membrane, & probe with antibodies (e.g., anti-survivin, anti-PARP1). | Calculate fold-change in BIRC5 mRNA vs. control (e.g., GAPDH). Detect protein levels & cleavage products (e.g., PARP1 cleavage indicates apoptosis). |

The workflow below outlines a typical multi-experiment approach to characterize YM155's effects, from initial viability screening to mechanistic investigation:



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A typical experimental workflow for evaluating YM155, progressing from viability screening to mechanistic studies. [1] [2] [3]

YM155 Activity Across Cancer Models

YM155 demonstrates broad anti-neoplastic activity, with efficacy observed in both solid tumors and hematological malignancies.

Cancer Type	Model System	Observed Efficacy & Key Findings
Renal Cell Carcinoma (RCC) [1]	Patient-derived & immortalized cell lines; Mouse xenograft.	Potent growth inhibition; susceptibility independent of VHL status; papillary subtype more resistant than clear cell; synergistic <i>in vitro</i> with sorafenib (though synergy not confirmed <i>in vivo</i>).
Neuroblastoma (NB) [2]	MYCN-amplified & non-amplified cell lines; Mouse xenograft.	Potent cytotoxicity (IC50: 8-212 nM); suppressed colony & 3D spheroid growth; induced apoptosis, G0/G1 arrest; synergistic with etoposide ; reduced tumor burden <i>in vivo</i> without toxicity.

Cancer Type	Model System	Observed Efficacy & Key Findings
Acute Myeloid Leukemia (AML) [4]	HL-60 & KG-1 cell lines.	Permanent BIRC5 disruption via CRISPR/Cas9n reduced cell viability and induced apoptosis/necrosis, validating BIRC5 as a critical target.
Myeloproliferative Neoplasms (MPNs) [3]	JAK2V617F mutant cell lines (HEL, SET2).	Reduced cell viability & clonal growth; induced apoptosis, cell cycle arrest, and autophagy; modulated apoptosis-, cell cycle-, DNA damage-, and autophagy-related genes.
Lung Cancer & Glioma [5]	Lung cancer stem cells (LCSCs) & glioma stem cells (GSCs).	Key regulator of cancer stem cells (CSCs) & epithelial-mesenchymal transition (EMT); suppression caused loss of CSC characteristics; acts via secreted factor PAI-1.

YM155 in Combination Therapy & Clinical Translation

Combining YM155 with other agents is a key strategy to enhance efficacy and overcome resistance.

Combination Partner	Cancer Model	Outcome & Synergy Assessment
Sorafenib (multi-kinase inhibitor) [1]	Renal Cell Carcinoma (RCC786.0 cells)	Synergistic *in vitro* at $\frac{1}{2}$ x IC50 concentrations. However, combination failed to arrest tumor progression in a mouse xenograft model, highlighting need for optimized dosing schedules.
Etoposide (chemotherapy) [2]	Neuroblastoma (NB cell lines)	Synergistic inhibition of NB growth, with combination ED75 values ranging from 0.17 to 1.0. Suggests YM155 can sensitize cancer cells to conventional chemo.
Ruxolitinib (JAK1/2 inhibitor) [3]	JAK2V617F MPN cells (HEL, SET2)	Combined treatment analysis performed using graded concentrations of both drugs. Data visualized to assess interaction effect.

The rationale for these combinations is that YM155 suppresses survivin, which is often overexpressed in tumors to confer treatment resistance. Lowering survivin levels can sensitize cancer cells to the apoptotic effects of other drugs [2] [6]. YM155 has been investigated in several Phase I/II clinical trials for malignancies including melanoma, lymphoma, and non-small cell lung cancer (NSCLC), demonstrating a manageable safety profile though with modest monotherapy activity [2].

Future Research Directions

- **Biomarker Development:** Given that YM155's efficacy does not solely depend on baseline survivin levels [1], future work should focus on identifying robust predictive biomarkers (e.g., from RNA microarray data like ID1, FOXO1, CYLD) to select patients most likely to respond.
- **Optimizing Combination Regimens:** The discrepancy between *in vitro* and *in vivo* synergy with sorafenib [1] underscores the need to systematically optimize dosing schedules, sequences, and routes of administration in preclinical models.
- **Targeting Cancer Stem Cells (CSCs):** Evidence that BIRC5 regulates lung and glioma stem cells [5] positions YM155 as a promising candidate for targeting the therapy-resistant CSC population, a key driver of relapse.

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